Minoxidil hydrochloride

Description

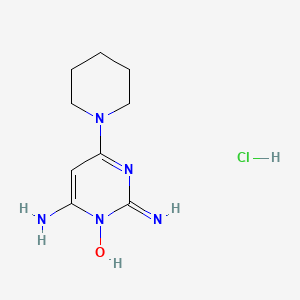

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16ClN5O |

|---|---|

Molecular Weight |

245.71 g/mol |

IUPAC Name |

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H15N5O.ClH/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;/h6,11,15H,1-5,10H2;1H |

InChI Key |

ZVKNZHNATYIRMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl |

Origin of Product |

United States |

Advanced Mechanistic Elucidations of Minoxidil Hydrochloride Action

Molecular Interactions with ATP-Sensitive Potassium Channels

The primary mechanism of action of Minoxidil's active metabolite, Minoxidil (B1677147) sulfate (B86663), involves the opening of adenosine (B11128) triphosphate (ATP)-sensitive potassium channels (K-ATP channels) in the cell membranes of vascular smooth muscle cells and hair follicles. nih.govresearchgate.net This interaction leads to a cascade of cellular events that underpin its therapeutic effects.

Kir6/SUR2 Channel Agonism and Cellular Hyperpolarization

Minoxidil sulfate acts as an agonist for the Kir6/SUR2 subtype of K-ATP channels. These channels are hetero-octameric protein complexes composed of inwardly rectifying potassium channel subunits (Kir6.x) and sulfonylurea receptor (SUR) subunits. Human hair follicles have been shown to express two types of K-ATP channels: Kir6.2/SUR1 and Kir6.1/SUR2B. Research indicates that Minoxidil specifically stimulates the SUR2 channels.

The binding of Minoxidil sulfate to the SUR2 subunit induces a conformational change in the channel complex, leading to its opening. This allows for an increased efflux of potassium ions (K+) from the cell, following the electrochemical gradient. The resulting loss of positive charge from the cell's interior leads to hyperpolarization of the cell membrane, making it more negative. dntb.gov.ua

Effects on K+ Ion Transport and Associated Cellular Events

The hyperpolarization of the cell membrane, initiated by the opening of K-ATP channels, has several downstream consequences. In vascular smooth muscle cells, this change in membrane potential leads to the closure of voltage-gated calcium channels. The subsequent reduction in intracellular calcium influx results in smooth muscle relaxation and vasodilation, which is the basis for Minoxidil's antihypertensive effect. dntb.gov.ua

In the context of hair follicles, the increased potassium ion transport and subsequent hyperpolarization are thought to contribute to the stimulation of hair growth. This may occur through several mechanisms, including the enhancement of microcirculation around the hair follicles, which improves the delivery of oxygen, blood, and nutrients. nih.gov Additionally, the opening of K-ATP channels has been linked to the stimulation of cell proliferation. generolon.com

Channel-Independent Mechanisms of Action

While the opening of K-ATP channels is a central tenet of Minoxidil's action, emerging evidence suggests the existence of channel-independent mechanisms that contribute to its effects on hair growth. These mechanisms involve the modulation of various cellular signaling pathways.

One notable channel-independent effect is the stimulation of prostaglandin synthesis. Minoxidil has been shown to activate prostaglandin endoperoxide synthase-1 (PGHS-1), leading to an increase in the production of prostaglandin E2 (PGE2). patsnap.comdrugbank.com Prostaglandins are known to play a role in regulating the hair growth cycle.

Furthermore, Minoxidil has been observed to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in human dermal papilla cells. nih.govpatsnap.com VEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels). By increasing VEGF expression, Minoxidil may enhance the vascularization of the hair follicle, further supporting its growth and maintenance. nih.gov Some research suggests this induction of VEGF is mediated by the inhibition of HIF-prolyl hydroxylase. dntb.gov.ua

Sulfation Pathway and Active Metabolite Formation

Minoxidil itself is a prodrug, meaning it is biologically inactive in its initial form. Its therapeutic effects are dependent on its conversion to the active metabolite, Minoxidil sulfate. This bioactivation process is a critical determinant of the drug's efficacy.

Role of Sulfotransferase Enzymes (SULT1A1) in Prodrug Activation

The conversion of Minoxidil to Minoxidil sulfate is catalyzed by the sulfotransferase enzyme SULT1A1. perfecthairhealth.com This enzyme is present in various tissues, including the liver and, importantly, the outer root sheath of hair follicles. SULT1A1 facilitates the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to Minoxidil, resulting in the formation of the pharmacologically active Minoxidil sulfate. researchgate.net The antihypertensive and hair growth-stimulating effects of Minoxidil are attributed to this sulfated metabolite. researchgate.net

| Enzyme | Function | Location in Relation to Minoxidil Action |

|---|---|---|

| Sulfotransferase (SULT1A1) | Catalyzes the conversion of the prodrug Minoxidil to its active form, Minoxidil sulfate. | Outer root sheath of hair follicles, Liver |

Inter-Individual Variability in Sulfotransferase Activity and Mechanistic Implications

The activity of the SULT1A1 enzyme can vary significantly among individuals, largely due to genetic polymorphisms. nih.gov This inter-individual variability in sulfotransferase activity has profound mechanistic implications for the clinical response to Minoxidil treatment.

Individuals with higher SULT1A1 activity are able to convert Minoxidil to its active sulfate metabolite more efficiently, leading to a greater therapeutic effect. Conversely, those with lower SULT1A1 activity may experience a diminished or absent response to Minoxidil therapy due to insufficient bioactivation. researchgate.net Genetic testing for certain SULT1A1 gene variants, such as the GG variant which is associated with higher activity, can help predict a patient's potential response to Minoxidil. oanahealth.com

This variability underscores the importance of the local sulfation capacity within the hair follicle as a key determinant of Minoxidil's efficacy in treating alopecia. The differential expression of SULT1A1 in the scalp is a primary factor explaining the varied clinical outcomes observed among patients. nih.gov

| SULT1A1 Activity Level | Bioactivation of Minoxidil | Predicted Clinical Response |

|---|---|---|

| High | Efficient conversion to Minoxidil sulfate | Good response |

| Low | Inefficient conversion to Minoxidil sulfate | Poor or no response |

Strategies for Modulating Sulfotransferase Activity for Enhanced Molecular Response

The biotransformation of minoxidil into its active metabolite, minoxidil sulfate, is a critical prerequisite for its pharmacological activity. This conversion is catalyzed by the sulfotransferase enzyme, SULT1A1, located in the outer root sheath of hair follicles. medicaljournals.se The level of follicular sulfotransferase activity is a key determinant of an individual's response to topical minoxidil, with insufficient activity leading to a poor clinical outcome. nih.govnih.gov Consequently, research has focused on strategies to upregulate the expression and activity of this enzyme to convert non-responders into responders.

One effective strategy involves the topical application of retinoids. A study demonstrated that topical application of tretinoin can significantly influence the expression of follicular sulfotransferase. nih.govnih.gov In a cohort of subjects initially predicted to be non-responders to minoxidil, a 5-day course of topical tretinoin application successfully converted 43% of them into responders. nih.gov This suggests that retinoids can modulate the enzymatic pathway responsible for minoxidil activation.

Another novel approach focuses on altering the intracellular pH (pHi) of follicular stem cells. medicaljournals.se Sulfotransferase is a biomarker for keratinocyte differentiation, which can be influenced by pHi. A topical formulation using a liposomal encapsulated alkalizing agent, sodium bicarbonate, was developed to increase the pHi of the outer root sheath. medicaljournals.se A study evaluating this approach found that in subjects predicted to be non-responders, the treatment significantly increased their sulfotransferase activity, potentially enhancing their response to minoxidil. medicaljournals.se

Conversely, certain compounds can inhibit sulfotransferase activity, which is relevant for understanding potential drug interactions. Salicylic acid is a known inhibitor of sulfotransferase in the human liver, and oral aspirin is suspected of having a similar inhibitory effect on the enzyme in hair follicles. nih.govnih.gov One study observed that after 14 days of oral aspirin administration, the percentage of subjects predicted to respond to minoxidil dropped from 50% to 27%. nih.gov

Table 1: Modulation of Follicular Sulfotransferase (SULT1A1) Activity

| Modulating Agent | Mechanism of Action | Observed Effect on Minoxidil Response |

| Tretinoin (Topical) | Influences the expression of follicular sulfotransferase. nih.gov | Converted 43% of predicted non-responders to responders after 5 days of application. nih.gov |

| Sodium Bicarbonate (Topical, Liposomal) | Increases intracellular pH (pHi) of outer root sheath cells, promoting keratinocyte differentiation and SULT1A1 expression. medicaljournals.se | Significantly increased SULT1A1 activity in predicted non-responders. medicaljournals.se |

| Aspirin (Oral) | Suspected inhibition of sulfotransferase activity in hair follicles. nih.gov | Reduced the percentage of predicted responders from 50% to 27% after 14 days. nih.gov |

Adenosine Receptor Signaling Modulation

The mechanism of action of minoxidil is intricately linked to adenosine signaling pathways. Evidence suggests that the therapeutic effects of minoxidil on hair follicle cells are not direct but are mediated by adenosine. dntb.gov.ua

Dermal papilla cells, which play a crucial role in hair follicle cycling, express multiple adenosine receptor subtypes, specifically A1, A2A, and A2B. mdpi.com Minoxidil's action involves the activation of these receptors. The involvement of these specific receptor subtypes has been elucidated using selective antagonists.

Research has shown that minoxidil-induced increases in intracellular Ca2+ levels can be significantly inhibited by 8-cyclopentyl-1,3-dipropylxanthine, a specific antagonist for the adenosine A1 receptor. mdpi.com However, this effect was not blocked by 3,7-dimethyl-1-propargyl-xanthine, an antagonist for the A2 receptor. mdpi.com In contrast, the production of vascular endothelial growth factor (VEGF), another key response to minoxidil, was blocked by antagonists for both A1 and A2 receptors. mdpi.com This indicates that minoxidil triggers intracellular signal transduction via both adenosine A1 and A2 receptors, leading to various cellular responses. mdpi.com

Adenosine acts as a critical mediator for the cellular responses stimulated by minoxidil. mdpi.com Minoxidil is thought to increase adenosine levels, possibly through its interaction with sulfonylurea receptor 2B (SUR2B) in dermal papilla cells. mdpi.com This extracellular adenosine then binds to and activates its cognate receptors on the cell surface.

The activation of adenosine receptors by the minoxidil-induced increase in adenosine leads to several downstream effects critical for hair growth. One of the primary responses is the increased production of VEGF, a potent promoter of angiogenesis and hair growth. mdpi.com The inhibition of this VEGF production by 8-sulfophenyl theophylline, a general adenosine receptor antagonist, confirms that adenosine signaling is a necessary step in this minoxidil-mediated effect. mdpi.com Furthermore, adenosine signaling also triggers an increase in intracellular calcium, a ubiquitous second messenger involved in cell proliferation and differentiation. mdpi.com

Table 2: Adenosine Receptor Involvement in Minoxidil Action

| Receptor Subtype | Role in Minoxidil-Mediated Response | Supporting Evidence |

| Adenosine A1 Receptor | Mediates increases in intracellular Ca2+ and contributes to VEGF production. mdpi.com | Effect blocked by A1-specific antagonist (8-cyclopentyl-1,3-dipropylxanthine). mdpi.com |

| Adenosine A2 Receptor | Contributes to the production of VEGF. mdpi.com | VEGF production blocked by A2 antagonist (3,7-dimethyl-1-propargyl-xanthine). mdpi.com |

Prostaglandin Pathway Regulation

Minoxidil's mechanism of action also involves the modulation of prostaglandin synthesis, a pathway known to be influential in hair follicle biology. nih.gov

Research has identified minoxidil as a potent activator of prostaglandin endoperoxide synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). nih.govdrugbank.com PGHS-1 is the primary isoform of the enzyme present in the dermal papilla of human hair follicles. nih.govdrugbank.com This enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins. nih.gov

The activation of PGHS-1 by minoxidil leads to a significant increase in the production of Prostaglandin E2 (PGE2). nih.govdrugbank.com This effect has been demonstrated in cultured BALB/c 3T3 fibroblasts and, importantly, in human dermal papilla fibroblasts. nih.govdrugbank.com This mechanism provides a direct link between minoxidil and the upregulation of a known hair growth stimulant. The action of minoxidil is contrary to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, which inhibit PGHS-1 and have been associated with hair loss. nih.govdrugbank.com

While the primary described mechanism involves the increased synthesis of the ligand PGE2, this prostaglandin must interact with its receptors to elicit a biological response. Minoxidil treatment has been shown to increase PGE2 levels. nih.govnews-medical.net Experimental studies have confirmed that PGE2 therapy can prevent hair loss and that therapies which increase PGE2 levels, including minoxidil, are beneficial for hair growth. news-medical.net The increased availability of PGE2 stimulated by minoxidil subsequently acts on its receptors on follicular cells, promoting hair growth and prolonging the anagen (growth) phase of the hair cycle. medicaljournals.se

Kinase Signaling Cascade Activation

Minoxidil hydrochloride has been shown to modulate key kinase signaling cascades, namely the Extracellular Signal-Regulated Kinase (ERK) and Akt pathways. These pathways are crucial for regulating cellular processes such as proliferation and apoptosis.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound treatment has been demonstrated to activate the ERK pathway in human dermal papilla cells (DPCs). nih.gov This activation is characterized by a significant increase in the phosphorylation of ERK. uni.luregrowth.com Studies have shown that treatment with minoxidil can lead to a notable dose-dependent increase in ERK phosphorylation. For instance, at a concentration of 0.1 µM, ERK phosphorylation increased by 287%, and at 1.0 µM, it increased by 351% just one hour after treatment. nih.govregrowth.comresearchgate.net The activation of the ERK signaling pathway is a key mechanism through which minoxidil promotes the survival of human DPCs. nih.govuni.lu

Akt Pathway Activation and Anti-Apoptotic Effects

In conjunction with the ERK pathway, this compound also activates the Akt signaling pathway, which plays a vital role in promoting cell survival and inhibiting apoptosis. nih.gov Treatment of human DPCs with minoxidil results in a significant increase in the phosphorylation of Akt. uni.luregrowth.com Research has quantified this increase, showing a 168% rise in Akt phosphorylation at a 0.1 µM concentration of minoxidil and a 257% increase at a 1.0 µM concentration after one hour of treatment. nih.govregrowth.comresearchgate.net

The activation of the Akt pathway by minoxidil is directly linked to its anti-apoptotic effects. uni.lu This is achieved by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. researchgate.net Specifically, minoxidil increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax. nih.govuni.lu One study found that 1.0 µM of minoxidil increased Bcl-2 expression by over 150%, while concurrently decreasing Bax expression by more than 50%. nih.govregrowth.comresearchgate.net This shift in the Bcl-2/Bax ratio ultimately promotes cell survival and inhibits programmed cell death. nih.govuni.luresearchgate.net

Interactive Table: Effect of Minoxidil on Kinase Signaling and Apoptotic Markers

| Concentration | Parameter | Percentage Increase/Decrease |

| 0.1 µM | ERK Phosphorylation | 287% Increase |

| 1.0 µM | ERK Phosphorylation | 351% Increase |

| 0.1 µM | Akt Phosphorylation | 168% Increase |

| 1.0 µM | Akt Phosphorylation | 257% Increase |

| 1.0 µM | Bcl-2 Expression | >150% Increase |

| 1.0 µM | Bax Expression | >50% Decrease |

Hypoxia-Inducible Factor (HIF) and Vascular Endothelial Growth Factor (VEGF) Induction

This compound has been found to induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase-2 (PHD-2)

The stabilization of HIF-1α by minoxidil is mediated through the direct inhibition of the enzyme Hypoxia-Inducible Factor Prolyl Hydroxylase-2 (PHD-2). nih.govdntb.gov.uanih.gov Under normal oxygen conditions, PHD enzymes hydroxylate HIF-1α, targeting it for degradation. Minoxidil has been shown to directly inhibit PHD-2, thereby preventing this hydroxylation. nih.govdntb.gov.ua This inhibitory action on PHD-2 is a critical step that initiates the cascade leading to VEGF upregulation. nih.gov

Stabilization of HIF-1α and Consequent VEGF Upregulation

By inhibiting PHD-2, minoxidil prevents the VHL-dependent proteasomal degradation of HIF-1α, leading to its stabilization and accumulation within the cell. nih.govdntb.gov.ua The stabilized HIF-1α can then translocate to the nucleus and act as a transcription factor. One of the primary target genes of HIF-1 is VEGF. Consequently, the minoxidil-induced stabilization of HIF-1α leads to the upregulation of VEGF secretion in human dermal papilla cells and keratinocytes. nih.gov This increase in VEGF is believed to play a significant role in the therapeutic effects of minoxidil by promoting angiogenesis. nih.gov

Antifibrotic Molecular Mechanisms

Beyond its effects on cell signaling and angiogenesis, this compound also exhibits antifibrotic properties. This is primarily attributed to its inhibitory effects on enzymes involved in collagen synthesis and its modulation of fibrotic signaling pathways.

Minoxidil has been shown to inhibit the activity of lysyl hydroxylase (LH), an enzyme crucial for collagen cross-linking and the formation of a stable collagen matrix. nih.govnih.gov The antifibrotic effects of minoxidil may be mediated through the competitive inhibition of LH activity, which results in decreased collagen production and deposition. nih.govnih.gov Studies have indicated that minoxidil treatment can reduce the mRNA levels of LH1, LH2, and LH3 in cultured fibroblasts. tno.nlresearchgate.net

Furthermore, minoxidil has been found to block the Transforming Growth Factor-β₁ (TGF-β₁)/Smad3 signaling pathway. nih.govnih.govscispace.com The TGF-β₁ pathway is a key driver of fibrosis. By inhibiting this pathway, minoxidil attenuates the expression and activity of lysyl hydroxylases, leading to a reduction in collagen formation and a decrease in fibrosis. nih.govnih.gov

Lysyl Hydroxylase Inhibition and Collagen Synthesis Modulation

This compound has been identified as a selective inhibitor of lysyl hydroxylase, an essential enzyme in the biosynthesis of collagen. google.com This enzyme catalyzes the hydroxylation of lysine (B10760008) residues in collagen propeptides, a critical post-translational modification for the formation of stable collagen cross-links. duke.edu By inhibiting this enzyme, minoxidil modulates collagen synthesis and deposition.

Research has demonstrated that minoxidil can cause a significant reduction in the activity of lysyl hydroxylase. In cultured human retinal pigment epithelial cells (hRPE), minoxidil at concentrations between 0.1 and 1 mM resulted in a maximum of 71% reduction in the enzyme's activity. duke.edujohnshopkins.edu This inhibitory action appears to occur at the transcriptional level, with studies showing that minoxidil treatment of cultured fibroblasts reduces the mRNA levels of lysyl hydroxylase isoforms, particularly LH1. tno.nlresearchgate.net The consequence of this inhibition is the synthesis of collagen that is deficient in hydroxylysine, which in turn limits the formation of stable collagen cross-links. nih.gov This mechanism is believed to underpin the anti-fibrotic potential of minoxidil, as excessive collagen deposition is a hallmark of fibrotic diseases. researchgate.netnih.gov The anti-fibrotic effects may be mediated by blocking the TGF-β₁/Smad3 signaling pathway, which attenuates the expression and activity of lysyl hydroxylases, leading to decreased collagen formation. nih.gov

| Cell Type | Parameter | Minoxidil Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Retinal Pigment Epithelial Cells (hRPE) | Lysyl Hydroxylase Activity | 0.1 - 1 mM | Up to 71% reduction | duke.edujohnshopkins.edu |

| hRPE (Subconfluent) | Proliferation (Half-maximal effect) | 1.5 mM | Dose-dependent inhibition | duke.edu |

| Human Tenon's Capsule Fibroblasts (hTCF) (Subconfluent) | Proliferation (Half-maximal effect) | 2.5 mM | Dose-dependent inhibition | duke.edu |

Specificity of Lysyl Hydroxylase Inhibition by Minoxidil and Analogs

The inhibitory effect of minoxidil on lysyl hydroxylase is specific, as it does not significantly affect the activity of prolyl hydroxylase, another critical enzyme in collagen biosynthesis. google.comnih.gov Studies into the structure-activity relationship have elucidated the specific molecular features of minoxidil required for this inhibition.

The piperidine (B6355638) ring is essential for the enzyme-suppressing effect. nih.gov Replacing the piperidinyl group with a pyrrolidinyl, morpholinyl, or N-methylpiperazinyl group leads to a loss of inhibitory activity. nih.gov However, hydroxylation of minoxidil at the 3 or 4 position of the piperidine ring does not negatively impact its ability to inhibit lysyl hydroxylase. nih.govnih.gov Modifications to the pyrimidine (B1678525) ring have also been investigated. Analogs where the pyrimidine ring was replaced with a pyridine ring (one nitrogen) or a sym-triazine ring (three nitrogens) retained the ability to suppress lysyl hydroxylase activity. google.comnih.gov This indicates that nitroxides of pyridine and triazine, in addition to pyrimidine, can act as specific inhibitors when possessing an ortho amino group. nih.gov At least one of the two amino groups ortho to the nitroxide oxygen is considered essential for the inhibitory effect. nih.gov

| Compound | Structural Modification | Relative Lysyl Hydroxylase Inhibition | Effect on Prolyl Hydroxylase | Reference |

|---|---|---|---|---|

| Minoxidil | Parent Compound | ~73% | No significant effect | google.com |

| Pyridine Analog | Pyrimidine ring replaced with pyridine ring | ~75% | Not specified | google.com |

| sym-Triazine Analog | Pyrimidine ring replaced with sym-triazine ring | ~59% | No significant effect | google.com |

| N,N-diethyl Analog | Piperidine ring replaced with N,N-diethyl group | Suppressed activity | No significant effect | nih.gov |

| Pyrrolidinyl Analog | Piperidine ring replaced with pyrrolidinyl group | Loss of inhibitory activity | Not specified | nih.gov |

| Morpholinyl Analog | Piperidine ring replaced with morpholinyl group | Loss of inhibitory activity | Not specified | nih.gov |

Androgen Receptor and Steroid Hormone Pathway Interactions

Suppression of Androgen Receptor (AR) Expression and Transcriptional Activity

Beyond its effects on collagen, minoxidil has been shown to directly interact with the androgen receptor (AR), a key player in androgenetic alopecia. nih.govoncotarget.com Minoxidil suppresses AR-related functions by decreasing its transcriptional activity and reducing the expression of AR target proteins. nih.govresearchgate.net This effect has been observed in various cell types, including androgen-sensitive prostate cancer cells (LNCaP) and human hair dermal papilla cells (HHDPCs). nih.govresearchgate.net

Mechanistic studies, including crystallographic analysis, have revealed that minoxidil binds directly to the AR's ligand-binding domain (LBD). nih.govoncotarget.comcgu.edu.tw Surface plasmon resonance assays confirmed this direct binding, with a calculated dissociation constant (Kd) of 2.6 µM. oncotarget.comresearchgate.netcgu.edu.tw This binding is thought to interfere with interactions between the AR and its coregulators, as well as with N-terminal and C-terminal interactions of the receptor itself. oncotarget.comcgu.edu.tw Furthermore, minoxidil has been shown to decrease the stability of the AR protein in HHDPCs. researchgate.netcgu.edu.tw This suppressive effect on AR transcriptional activity is independent of minoxidil's role as a potassium channel opener. researchgate.net

| Effect | Mechanism/Observation | Cell Types | Reference |

|---|---|---|---|

| Suppression of AR Transcriptional Activity | Observed in reporter assays | LNCaP, PC-3, HHDPCs | nih.govresearchgate.netresearchgate.net |

| Direct Binding to AR | Binds to Ligand-Binding Domain (LBD) with a Kd of 2.6 µM | In vitro assays | oncotarget.comcgu.edu.tw |

| Reduction of AR Target Protein Expression | Reduced protein levels of AR targets | Not specified | nih.govoncotarget.com |

| Decreased AR Protein Stability | Observed via Western blotting after treatment | HHDPCs | researchgate.netcgu.edu.tw |

| Suppression of AR-Positive Cell Growth | Concentration-dependent suppression of DHT-dependent growth | LNCaP | nih.gov |

Modulation of Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) Activity

Recent research has identified new targets for minoxidil within the steroid hormone synthesis pathway, including the enzyme steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1). nih.govresearchgate.net CYP17A1 is a crucial enzyme in the production of androgens, including dihydrotestosterone (B1667394) (DHT). nih.gov Experiments have demonstrated that minoxidil significantly suppresses the expression of CYP17A1 at both the mRNA and protein levels in dermal papilla cells. nih.gov By downregulating this key steroidogenic enzyme, minoxidil can reduce the production of androgens that contribute to androgen-dependent conditions. nih.govresearchgate.net

Enhancement of Aromatase (CYP19A1) Activity and Estradiol Production

In addition to suppressing androgen production pathways, minoxidil has been found to enhance the activity of aromatase (CYP19A1), another member of the cytochrome P450 family. nih.govresearchgate.net Aromatase is the enzyme responsible for converting androgens, such as testosterone, into estrogens like estradiol. researchgate.net Studies have shown that minoxidil treatment boosts the activity of CYP19A1, leading to an enhanced production of estradiol. nih.govresearchgate.net This shift in the local hormonal balance, favoring estrogens over androgens, may contribute to its therapeutic effects. nih.govresearchgate.net

Alterations in Dihydrotestosterone Formation and Binding

The combined effects of minoxidil on the androgen receptor and key steroidogenic enzymes result in a significant alteration of dihydrotestosterone (DHT) dynamics. nih.gov By suppressing AR expression and transcriptional activity (Section 2.8.1), minoxidil reduces the cellular response to DHT. nih.gov Concurrently, by inhibiting CYP17A1 (Section 2.8.2), it curtails a critical step in the synthesis of DHT precursors. nih.govresearchgate.net The enhancement of CYP19A1 activity (Section 2.8.3) further reduces the available pool of androgens by converting them to estrogens. nih.gov Collectively, these mechanisms lead to a decrease in both the formation and the binding of dihydrotestosterone in target tissues like dermal papilla cells. nih.govresearchgate.net

Beta-Catenin Pathway Activation and Cellular Differentiation

Recent advanced mechanistic studies have illuminated a critical role for the Wnt/β-catenin signaling pathway in the action of this compound, particularly in its capacity to promote hair growth. This pathway is fundamental in regulating hair follicle development, cycling, and the differentiation of key cellular components. This compound has been demonstrated to activate this pathway within the dermal papilla cells (DPCs), which are specialized fibroblasts that play a crucial role in orchestrating the hair growth cycle. daneshyari.comnih.govknu.ac.krresearchgate.net

The activation of the β-catenin pathway by this compound is a key mechanism behind its ability to prolong the anagen (growth) phase of the hair cycle. nih.govknu.ac.krresearchgate.net Maintenance of β-catenin activity within the dermal papilla cells is essential for sustaining the anagen phase, and a decline in this activity is associated with the transition to the catagen (regression) phase. daneshyari.comnih.govknu.ac.kr this compound intervenes in this process by stimulating the nuclear translocation of β-catenin, a pivotal step in the activation of the Wnt signaling pathway. nih.govknu.ac.kr

Once in the nucleus, β-catenin associates with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family, leading to the transcription of target genes that promote cellular proliferation and differentiation necessary for hair follicle growth. nih.gov Research has shown that treatment with this compound leads to an increased expression of β-catenin pathway target genes, such as Axin2 and Lef-1. nih.govknu.ac.kr

Furthermore, the mechanism of β-catenin stabilization by this compound involves the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). nih.govknu.ac.kr Phosphorylation of GSK3β at Serine 9 inactivates the enzyme, preventing it from marking β-catenin for proteasomal degradation. This leads to an accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Studies have also indicated the involvement of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt) in this phosphorylation event following this compound treatment. nih.govknu.ac.kr

This activation of the β-catenin pathway in dermal papilla cells by this compound is a significant factor in its therapeutic effect on androgenetic alopecia, as it helps to counteract the shortening of the anagen phase that is characteristic of this condition. daneshyari.comresearchgate.net

Detailed Research Findings on this compound and Beta-Catenin Pathway Activation

| Parameter Studied | Experimental Model | Key Findings | Reference |

| β-catenin Transcriptional Activity | Cultured human dermal papilla cells (hDPCs) transfected with a TCF reporter plasmid (pTopflash) | This compound stimulated the transcriptional activity of pTopflash, indicating activation of β-catenin-mediated gene transcription. | nih.govknu.ac.kr |

| β-catenin Localization | Cultured hDPCs | Immunofluorescence staining revealed a significant nuclear accumulation of β-catenin in cells treated with this compound. | nih.govknu.ac.kr |

| GSK3β, PKA, and PKB Phosphorylation | Cultured hDPCs | Immunoblot analysis showed that this compound treatment increased the phosphorylation of GSK3β, PKA, and PKB. | nih.govknu.ac.kr |

| Expression of β-catenin Target Genes | Cultured hDPCs | RT-PCR and immunoblot analyses demonstrated that this compound induced the expression of Axin2, Lef-1, and EP2. | nih.govknu.ac.kr |

| Hair Cycle Phase in vivo | C57BL/6 mice | Topical application of 3% this compound resulted in a modest extension of the anagen phase and a delay in the progression to the catagen phase. | daneshyari.comnih.govknu.ac.kr |

In Vitro and Preclinical Pharmacological Investigations of Minoxidil Hydrochloride

Cellular Models for Mechanistic Studies

Human Dermal Papilla Cell (DPC) Cultures

Human Dermal Papilla Cells (DPCs) are specialized fibroblasts that play a crucial role in the hair growth cycle. In vitro studies using DPC cultures have been instrumental in understanding the effects of Minoxidil (B1677147) hydrochloride on hair follicles.

Research has shown that Minoxidil hydrochloride significantly increases the proliferation of cultured DPCs. researchgate.net This proliferative effect is associated with the activation of key signaling pathways. Specifically, treatment with this compound leads to a significant increase in the phosphorylation of both extracellular signal-regulated kinase (ERK) and Akt. researchgate.net At a concentration of 1.0 µM, this compound was found to increase the phosphorylation of ERK by 351% and Akt by 257% after one hour of treatment. researchgate.net

Furthermore, this compound demonstrates anti-apoptotic effects in DPCs by modulating the expression of the Bcl-2 family of proteins. researchgate.net Treatment with 1.0 µM this compound resulted in an increase in the expression of the anti-apoptotic protein Bcl-2 by over 150%, while concurrently decreasing the expression of the pro-apoptotic protein Bax by more than 50%. researchgate.net This shift in the Bcl-2/Bax ratio promotes cell survival. researchgate.net The combined proliferative and anti-apoptotic effects of this compound on DPCs are believed to contribute to the prolongation of the anagen (growth) phase of the hair cycle. researchgate.net

Table 1: Effect of this compound on Signaling Molecules in Human Dermal Papilla Cells (DPCs)

| Biomarker | Minoxidil Conc. (µM) | Result |

|---|---|---|

| Phosphorylated ERK | 0.1 | 287% increase |

| Phosphorylated ERK | 1.0 | 351% increase |

| Phosphorylated Akt | 0.1 | 168% increase |

| Phosphorylated Akt | 1.0 | 257% increase |

| Bcl-2 Expression | 1.0 | >150% increase |

| Bax Expression | 1.0 | >50% decrease |

Data sourced from studies on cultured human DPCs. researchgate.net

Human Keratinocyte (HaCaT) Models

Human keratinocyte (HaCaT) cell lines are a common model for studying the effects of various compounds on the epidermis. In the context of this compound, HaCaT cells have been used to investigate its influence on keratinocyte proliferation and gene expression.

Studies have shown that this compound can have a dual effect on keratinocytes. While some research indicates a stimulation of proliferation at concentrations between 0.1-1 mM, with an increase of up to 130%, other studies have reported an inhibition of proliferative growth. biomolther.orgnih.gov For instance, one study found that a 1% Minoxidil solution was the highest non-toxic concentration for HaCaT cells. oclc.org

Mechanistic studies in HaCaT cells have revealed that this compound can modulate the expression of key signaling molecules. Similar to its effects on DPCs, this compound has been shown to increase the phosphorylation of ERK and Akt in HaCaT cells. nih.gov At a concentration of 0.01 mM, it elevated phosphorylated ERK to 133% and phosphorylated Akt to 146% compared to the control. nih.gov It also increased the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound treatment has been found to downregulate the expression of the 5α-reductase type 2 gene, resulting in a 0.22-fold change, and the interleukin-1 alpha (IL-1α) gene, with a 0.3433-fold downregulation compared to untreated cells. oclc.org

Table 2: Effect of this compound on Human Keratinocytes (HaCaT)

| Parameter | Minoxidil Conc. | Result |

|---|---|---|

| Phosphorylated ERK | 0.01 mM | 133% of control |

| Phosphorylated Akt | 0.01 mM | 146% of control |

| Bcl-2 Expression | 0.01 mM | 115% of control (not statistically significant) |

| 5α-reductase type 2 gene expression | 1% solution | 0.22-fold change |

| IL-1α gene expression | 1% solution | 0.3433-fold downregulation |

Data compiled from in vitro studies on HaCaT cells. nih.govoclc.org

Fibroblast Cell Lines

The effect of this compound has also been investigated in fibroblast cell lines derived from both normal and fibrotic skin. These studies have revealed an inhibitory effect on fibroblast proliferation and metabolism.

In vitro experiments have demonstrated that this compound inhibits the proliferation of fibroblast cell lines in a concentration-dependent manner. biomolther.org At a concentration of 1 mM, the proliferation of fibroblasts was reduced to 20% or less of the control group over a three-day period. biomolther.org This inhibition of proliferation was observed with only a marginal reduction in cell viability, which was 84% compared to 88% in control cells. biomolther.org However, at a higher concentration of 5 mM, a net loss of cells was typically observed, with the viability of the remaining cells dropping to 72%. biomolther.org

Beyond its anti-proliferative effects, this compound also inhibits the contraction of collagen lattices by fibroblasts and reduces the secretion of glycosaminoglycans. biomolther.org At 1 mM, it inhibited collagen lattice contraction by 22-26% after five days, and at 5 mM, the inhibition was between 50-94%. biomolther.org The secretion of glycosaminoglycans by normal fibroblasts was reduced to 25% of that in untreated cultures at a 1 mM concentration. biomolther.org

Table 3: Inhibitory Effects of this compound on Fibroblast Cell Lines

| Parameter | Minoxidil Conc. | Observation |

|---|---|---|

| Cell Proliferation | 1 mM | ≤20% of control |

| Cell Viability | 1 mM | 84% |

| Cell Viability | 5 mM | 72% |

| Collagen Lattice Contraction | 1 mM | 22-26% inhibition |

| Collagen Lattice Contraction | 5 mM | 50-94% inhibition |

| Glycosaminoglycan Secretion | 1 mM | 25% of control |

Data from in vitro studies on human skin fibroblasts. biomolther.org

Astrocyte Cell Cultures for Senescence Studies

The potential role of this compound in modulating cellular senescence has been explored using rat cortical astrocyte cultures. These studies suggest that this compound can reverse aging-like phenotypes in these cells.

Table 4: Effect of this compound on Senescence Markers in Rat Cortical Astrocytes

| Senescence Marker | Condition | Observation |

|---|---|---|

| SA-β-gal positive cells | Long-term culture (aged) | 11-fold increase vs. control |

| SA-β-gal positive cells | Aged + Minoxidil | Normalized |

| Nuclear Size | Long-term culture (aged) | 17% larger than control |

| Nuclear Size | Aged + Minoxidil | Normalized |

| PAI-1 Activity | Aged + Minoxidil | Restored |

| Mitochondrial Superoxide (B77818) | Aged + Minoxidil | Restored |

Findings from studies on long-term cultured rat cortical astrocytes. biomolther.orgnih.gov

Cancer Cell Line Models (e.g., Ovarian Cancer)

The pharmacological activity of this compound has been investigated in the context of cancer, particularly in gynecologic cancers such as ovarian cancer. These studies have explored its potential as an anti-cancer agent.

In vitro studies using ovarian cancer cell lines, such as OVCAR-8, have shown that this compound can inhibit proliferation in a concentration-dependent manner. sapub.org This effect is linked to the activation of the Kir6.2/SUR2 potassium channel. sapub.org The mechanism involves altering the metabolic and oxidative state of the cancer cells, leading to mitochondrial disruption and extensive DNA damage. sapub.org Consequently, this compound induces a caspase-3 independent cell death pathway. sapub.org In xenograft models of ovarian cancer, treatment with minoxidil has been shown to arrest tumor growth. sapub.orgresearchgate.net

Cellular Proliferation and Viability Assays

A variety of assays are employed to quantify the effects of this compound on cellular proliferation and viability across different cell types.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a common colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In DPCs, MTT assays have confirmed a significant increase in proliferation following this compound treatment. researchgate.net Similarly, in HaCaT cells, MTT assays have been used to determine the dose-dependent effects on proliferation.

For ovarian cancer cell lines like OVCAR-8 and SPEC-2, MTS assays, which are similar to MTT assays, have demonstrated that this compound strongly inhibits the proliferation rate in a concentration-dependent manner after 24 hours of application. sapub.org In contrast, the OVCAR-4 cell line, which does not express the SUR2 subunit, was not affected by Minoxidil at any concentration tested. sapub.org

Trypan blue exclusion assays are also utilized to differentiate viable from non-viable cells. These assays have corroborated the findings of MTT assays in HaCaT cells, providing a direct measure of cell viability. nih.gov

Table 5: Summary of Cellular Proliferation and Viability Assay Findings for this compound

| Cell Line | Assay | Finding |

|---|---|---|

| Human Dermal Papilla Cells (DPCs) | MTT | Significant increase in proliferation. researchgate.net |

| Human Keratinocytes (HaCaT) | MTT, Trypan Blue | Dose-dependent effects on proliferation. nih.gov |

| Fibroblasts | Cell Counting | Inhibition of proliferation (≥80% at 1 mM). biomolther.org |

| Ovarian Cancer (OVCAR-8, SPEC-2) | MTS | Concentration-dependent inhibition of proliferation. sapub.org |

| Ovarian Cancer (OVCAR-4, SUR2 negative) | MTS | No effect on proliferation. sapub.org |

Quantification of Cell Growth and Inhibition

This compound's effect on cell proliferation has been a subject of varied findings depending on the cell type and experimental conditions. In human dermal papilla cells (DPCs), minoxidil has been shown to significantly increase proliferation. nih.gov This proliferative effect is thought to be a key mechanism in its ability to stimulate hair growth by prolonging the anagen (growth) phase of the hair cycle. nih.gov Conversely, in studies using human keratinocyte cultures, minoxidil did not stimulate growth and, at certain concentrations, exhibited an inhibitory effect on proliferation stimulated by epidermal growth factor (EGF) and placental extract. nih.gov It is important to note that minoxidil was not found to be toxic to the keratinocytes; they continued to survive and grow, albeit at a reduced rate. nih.gov

Further studies have explored the impact of combining minoxidil with other substances. For instance, when combined with retinol (B82714), minoxidil showed an additive effect in promoting hair growth in hair follicle organ cultures. researchgate.net This combination also led to a more effective increase in cell proliferation in both DPCs and HaCaT (human keratinocyte) cells, as measured by MTT assays. researchgate.net

In the context of cancer cell lines, minoxidil has demonstrated inhibitory effects on proliferation. Specifically, in ovarian cancer cell lines positive for Kir6.2/SUR2, minoxidil inhibited proliferation and arrested the cell cycle. frontiersin.org This effect was found to be dependent on the presence of SUR2, as cells where SUR2 expression was suppressed did not show a significant alteration in their proliferation rate when treated with minoxidil. frontiersin.org

Table 1: Effect of this compound on Cell Proliferation

| Cell Type | Effect on Proliferation | Key Findings |

| Human Dermal Papilla Cells (DPCs) | Increased | Minoxidil significantly increased the proliferation of DPCs. nih.gov |

| Human Keratinocytes | Inhibited | At concentrations of 5-10 µg/mL, minoxidil showed half-maximal inhibition of EGF- and placental extract-stimulated thymidine (B127349) incorporation. nih.gov |

| Ovarian Cancer Cells (Kir6.2/SUR2 positive) | Inhibited | Minoxidil inhibited proliferation and arrested the cell cycle in the G2/M phase. frontiersin.org |

| Ovarian Cancer Cells (SUR2 negative) | No significant effect | The inhibitory effect of minoxidil is mediated specifically by SUR2. frontiersin.org |

Evaluation of Anti-Apoptotic Effects

This compound has been demonstrated to exert anti-apoptotic effects, particularly in human dermal papilla cells (DPCs). This action is considered a significant contributor to its hair growth-promoting properties by extending the anagen phase of the hair follicle cycle. nih.govresearchgate.net

The mechanism behind this anti-apoptotic effect involves the modulation of key regulatory proteins in the apoptosis pathway. Specifically, minoxidil has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while simultaneously decreasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio effectively prevents cell death. nih.gov Studies have quantified this effect, showing that 1.0 µM of minoxidil increased Bcl-2 expression by over 150% and decreased Bax expression by more than 50%. nih.gov

The activation of survival signaling pathways, namely the ERK and Akt pathways, is also implicated in minoxidil's anti-apoptotic action. nih.govresearchgate.net Phosphorylation of both ERK and Akt was significantly increased following minoxidil treatment. nih.gov The combination of minoxidil with retinol has been found to be even more effective in elevating the levels of phosphorylated Erk and Akt, as well as increasing the Bcl-2/Bax ratio, compared to minoxidil alone. researchgate.net In a study combining minoxidil with all-trans retinoic acid (ATRA), a similar additive effect was observed, leading to enhanced prevention of apoptosis in DPCs and epithelial cells. nih.gov

In a different context, studies on gynecologic cancer cells have shown that minoxidil can induce cell death, but in a caspase-independent manner. frontiersin.org While it caused an increase in apoptosis-inducing factor (AIF) protein levels in the nucleus, it did not activate caspase-3, a key enzyme in the classical apoptotic pathway. frontiersin.org

Table 2: Anti-Apoptotic Effects of this compound in Dermal Papilla Cells

| Molecular Target | Effect of Minoxidil Treatment | Quantitative Change |

| Bcl-2 | Increased expression | Over 150% increase with 1.0 µM minoxidil. nih.gov |

| Bax | Decreased expression | Over 50% decrease with 1.0 µM minoxidil. nih.gov |

| Bcl-2/Bax Ratio | Increased | Prevents cell death. nih.gov |

| Phosphorylated ERK | Increased | 287% increase at 0.1 µM and 351% at 1.0 µM. nih.gov |

| Phosphorylated Akt | Increased | 168% increase at 0.1 µM and 257% at 1.0 µM. nih.gov |

Gene Expression and Protein Level Analyses

Quantification of mRNA and Protein Expression (e.g., VEGF, HIF-1α, AR, CYP17A1, CYP19A1)

In vitro studies have revealed that this compound can modulate the expression of several key genes and proteins involved in hair growth and hormonal pathways.

VEGF and HIF-1α: Minoxidil has been shown to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in human dermal papilla cells (DPCs) and human keratinocytes (HaCaT cells). nih.govresearchgate.net This induction of VEGF is dependent on Hypoxia-Inducible Factor-1 (HIF-1). nih.govresearchgate.net Minoxidil induces HIF-1α, and the subsequent increase in VEGF is a result of this induction. nih.govdntb.gov.ua The mechanism involves the inhibition of HIF-prolyl hydroxylase (PHD), which leads to the stabilization of HIF-1α protein. nih.govnih.gov In a dose-dependent manner, minoxidil has been observed to increase VEGF mRNA expression by up to six times. dovepress.com

AR, CYP17A1, and CYP19A1: Research indicates that minoxidil's mechanism of action extends to the modulation of androgen-related enzymes and receptors. It has been found to suppress the expression of the Androgen Receptor (AR) and Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1). researchgate.netnih.govresearchgate.net This suppression occurs at both the mRNA and protein levels. dovepress.com By inhibiting AR and CYP17A1 expression, minoxidil can reduce the formation and binding of dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia. researchgate.netnih.gov

Conversely, minoxidil has been shown to increase the activity of Aromatase (CYP19A1), which supports the production of estradiol. researchgate.netnih.gov While gene transcript levels of CYP19A1 were observed to increase, some studies found no significant difference in CYP19A1 protein expression. dovepress.com

Table 3: Effect of this compound on Gene and Protein Expression

| Gene/Protein | Cell Type | Effect of Minoxidil |

| VEGF | DPCs, HaCaT cells | Increased mRNA expression and secretion. nih.govdovepress.com |

| HIF-1α | DPCs, HaCaT cells | Increased protein levels. nih.govdntb.gov.ua |

| AR | DPCs | Decreased mRNA and protein expression. dovepress.comnih.gov |

| CYP17A1 | DPCs | Decreased mRNA and protein expression. researchgate.netdovepress.com |

| CYP19A1 | DPCs | Increased gene transcript levels; no significant change in protein expression. dovepress.com |

Immunofluorescence and Western Blotting Techniques

Immunofluorescence and Western blotting are key techniques used to investigate the molecular effects of this compound.

Western Blotting: This technique has been extensively used to quantify changes in protein expression in response to minoxidil treatment. For instance, Western blot analysis has demonstrated that minoxidil increases the levels of nuclear HIF-1α in HaCaT cells and DPCs. nih.gov It has also been used to show the increased phosphorylation of ERK and Akt, and the altered expression of Bcl-2 and Bax proteins in DPCs, which are central to its anti-apoptotic effects. nih.gov

In studies on androgen-related pathways, Western blotting confirmed a significant decrease in AR and CYP17A1 protein expression in DPCs treated with minoxidil. dovepress.comnih.gov The stability of the AR protein was also assessed using this method, revealing that minoxidil induced a time- and concentration-dependent decrease in AR protein levels. nih.gov Furthermore, Western blotting has been employed to analyze the effects of minoxidil on cell cycle proteins, showing an accumulation of cyclin B in ovarian cancer cells. frontiersin.org

Immunofluorescence: Immunofluorescence assays have provided visual confirmation of the localization and expression levels of target proteins within cells treated with minoxidil. In DPCs, immunofluorescence has been used to show the minoxidil-induced decrease in AR and CYP17A1 expression. dovepress.com This technique has also been utilized to observe the increase in apoptosis-inducing factor (AIF) in the nucleus of ovarian cancer cells following minoxidil treatment. frontiersin.org

Table 4: Application of Immunofluorescence and Western Blotting in Minoxidil Research

| Technique | Application | Key Findings |

| Western Blotting | Quantification of HIF-1α, p-ERK, p-Akt, Bcl-2, Bax, AR, CYP17A1, Cyclin B | - Increased nuclear HIF-1α. nih.gov - Increased phosphorylation of ERK and Akt. nih.gov - Increased Bcl-2 and decreased Bax. nih.gov - Decreased AR and CYP17A1 protein levels. dovepress.comnih.gov - Accumulation of Cyclin B. frontiersin.org |

| Immunofluorescence | Localization and expression of AR, CYP17A1, AIF | - Decreased AR and CYP17A1 expression in DPCs. dovepress.com - Increased nuclear AIF in ovarian cancer cells. frontiersin.org |

Enzyme Activity Assays in Cellular Systems

Sulfotransferase Activity Measurement

The enzymatic conversion of minoxidil to its active form, minoxidil sulfate (B86663), is a critical step in its mechanism of action. This conversion is catalyzed by the sulfotransferase enzyme, specifically SULT1A1. nih.govgoogle.com The activity of this enzyme in hair follicles is a key determinant of an individual's response to topical minoxidil treatment. nih.gov

In vitro assays have been developed to measure sulfotransferase activity in cellular systems, particularly in plucked hair follicles. One such method is a colorimetric assay that measures the conversion of p-nitrophenyl sulfate to p-nitrophenol in the presence of minoxidil sulfotransferase activity. nih.govgoogle.com The amount of p-nitrophenol produced can be quantified by measuring the optical absorbance at 405 nm. nih.gov

Another assay involves the use of a radiolabeled substrate, ³⁵S-labeled PAPS (adenosine 3'-phosphate, 5'-phosphosulfate), to measure the amount of ³⁵S-minoxidil sulfate formed by the enzyme. caldic.com This method has been used to demonstrate sulfotransferase activity in homogenates of mouse vibrissae follicles. caldic.com

Studies have shown a correlation between higher follicular sulfotransferase activity and a better clinical response to minoxidil. nih.gov Conversely, recent findings suggest that patients with low hair follicle SULT activity may have a more favorable response to oral minoxidil therapy, indicating different mechanisms of action between topical and oral administration. researchgate.net

Table 5: Methods for Measuring Sulfotransferase Activity

| Assay Method | Principle | Application |

| Colorimetric Assay | Measures the conversion of p-nitrophenyl sulfate to p-nitrophenol, quantified by optical absorbance at 405 nm. nih.govgoogle.com | Measuring SULT1A1 activity in plucked human hair roots to predict response to topical minoxidil. nih.gov |

| Radiolabeled Assay | Measures the formation of ³⁵S-minoxidil sulfate from ³⁵S-labeled PAPS. caldic.com | Determining minoxidil sulfotransferase activity in mouse vibrissae follicles. caldic.com |

Lysyl Hydroxylase Activity Evaluation

Minoxidil has been shown to impact the activity of lysyl hydroxylase, a crucial enzyme in collagen biosynthesis. nih.gov This enzyme facilitates the hydroxylation of lysine (B10760008) residues within collagen molecules, a necessary step for the formation of stable collagen cross-links. nih.govarvojournals.org

Studies on human skin fibroblasts in culture revealed that exposure to minoxidil leads to a dose- and time-dependent decrease in lysyl hydroxylase activity. nih.gov This effect was observed at concentrations ranging from 25 to 500 microM and with treatment durations from 6 to 48 hours. nih.gov Interestingly, the direct application of minoxidil to cell extracts did not inhibit the enzyme, indicating that the effect requires intact cells. nih.gov The inhibitory action on lysyl hydroxylase was nullified by the protein synthesis inhibitor cycloheximide, and the recovery of enzyme activity after minoxidil removal was prevented by the RNA synthesis inhibitor actinomycin (B1170597) D. nih.gov These findings suggest that minoxidil may act by inhibiting the synthesis of the lysyl hydroxylase enzyme at a pre-translational level. nih.govarvojournals.org

In cultured human retinal pigment epithelial (RPE) cells, minoxidil at a concentration of 1 mM was found to reduce lysyl hydroxylase activity by as much as 71%. arvojournals.org This effect on lysyl hydroxylase is considered a potential mechanism for minoxidil's anti-fibrotic properties. nih.govresearchgate.net By inhibiting this enzyme, minoxidil may lead to the production of collagen that is deficient in hydroxylysine, making it less resistant to degradation. researchgate.netwikipedia.org

Furthermore, investigations into minoxidil analogs, such as 3'-hydroxyminoxidil and 4'-hydroxyminoxidil, have shown that these derivatives are also effective in suppressing lysyl hydroxylase activity. arvojournals.org In RPE cells, both of these hydroxy derivatives reduced lysyl hydroxylase activity by 72% at a 1 mM concentration, which is comparable to the effect of the parent minoxidil compound. arvojournals.org

Table 1: Effect of Minoxidil and its Derivatives on Lysyl Hydroxylase Activity

| Compound | Cell Type | Concentration | % Reduction in Lysyl Hydroxylase Activity |

|---|---|---|---|

| Minoxidil | Human RPE Cells | 1 mM | 71% arvojournals.org |

| 3'-hydroxyminoxidil | Human RPE Cells | 1 mM | 72% arvojournals.org |

| 4'-hydroxyminoxidil | Human RPE Cells | 1 mM | 72% arvojournals.org |

| Minoxidil | Human Skin Fibroblasts | 25-500 µM | Dose-dependent reduction nih.gov |

Prolyl Hydroxylase Activity Assessment

In contrast to its significant inhibitory effect on lysyl hydroxylase, minoxidil appears to have a minimal impact on prolyl hydroxylase activity. Prolyl hydroxylase is another critical enzyme in collagen synthesis, responsible for the hydroxylation of proline residues.

Studies on human retinal pigment epithelial (RPE) cells demonstrated that while 1 mM minoxidil reduced lysyl hydroxylase activity by 71%, it only decreased prolyl hydroxylase activity by 4%. arvojournals.org Similarly, its hydroxy derivatives, 3'-hydroxyminoxidil and 4'-hydroxyminoxidil, which also strongly inhibited lysyl hydroxylase, only reduced prolyl hydroxylase activity by 13% and 6%, respectively. arvojournals.org

Further research has indicated that minoxidil's mechanism of action involves the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase-2 (PHD-2). nih.govresearchgate.net This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent induction of vascular endothelial growth factor (VEGF). nih.govdntb.gov.ua An in vitro von Hippel-Lindau protein (VHL) binding assay confirmed that minoxidil directly inhibits PHD-2. nih.govnih.gov This inhibition was shown to be reversible by ascorbate, a cofactor for PHD-2. nih.govresearchgate.net

Table 2: Comparative Effects of Minoxidil and its Derivatives on Hydroxylase Enzymes

| Compound | Concentration | Cell Type | % Reduction in Lysyl Hydroxylase Activity | % Reduction in Prolyl Hydroxylase Activity |

|---|---|---|---|---|

| Minoxidil | 1 mM | Human RPE Cells | 71% arvojournals.org | 4% arvojournals.org |

| 3'-hydroxyminoxidil | 1 mM | Human RPE Cells | 72% arvojournals.org | 13% arvojournals.org |

| 4'-hydroxyminoxidil | 1 mM | Human RPE Cells | 72% arvojournals.org | 6% arvojournals.org |

Functional Cellular Responses

Modulation of Collagen Synthesis

Minoxidil has demonstrated an ability to modulate collagen synthesis, primarily through its inhibitory effects on lysyl hydroxylase. wikipedia.org By inhibiting this key enzyme, minoxidil can interfere with the formation of stable collagen cross-links, potentially leading to the synthesis of collagen that is more susceptible to degradation. researchgate.net

In studies using human skin fibroblasts, minoxidil was found to inhibit the contraction of hydrated collagen lattices in a dose-dependent manner at concentrations between 100 to 600 micrograms/ml. nih.gov At a concentration of 800 micrograms/ml, it completely prevented this contraction. nih.gov This suggests an interference with the mechanical functions of fibroblasts related to collagen matrix organization.

Research on fibrotic synovial cells from osteoarthritis patients showed that minoxidil attenuated type-I collagen (COL1) output, although this effect was more pronounced in the absence of transforming growth factor (TGF)β1. lsuhsc.edu More consistently, minoxidil decreased the formation of pyridinoline (B42742) cross-links, which are crucial for collagen strength, under all tested conditions. lsuhsc.edu This was associated with a significant downregulation of the Plod2 gene, which encodes for lysyl hydroxylase 2b. lsuhsc.edu

Induction of Angiogenesis (e.g., Chorioallantoic Membrane (CAM) Assay)

Minoxidil has been investigated for its potential to induce angiogenesis, the formation of new blood vessels. The chorioallantoic membrane (CAM) assay, an in vivo model, has been utilized to assess this effect.

Studies have shown that millimolar concentrations of minoxidil can promote angiogenesis in the CAM assay. nih.govdntb.gov.ua This angiogenic effect is believed to be mediated by the induction of vascular endothelial growth factor (VEGF). nih.govdntb.gov.uanih.gov The induction of VEGF by minoxidil is linked to its ability to inhibit HIF-prolyl hydroxylase, leading to the stabilization of HIF-1α. nih.govdntb.gov.ua When the activity of VEGF was specifically inhibited, the angiogenic effect of minoxidil in the CAM assay was nullified. nih.govdntb.gov.ua

In one study, various concentrations of minoxidil (10µM, 50µM, 100µM, 200µM) were applied to CAMs. abstractagent.com While this particular study reported no significant angiogenic effect in the CAM assay compared to the vehicle group, it did observe a statistically significant proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs) and induced tube formation in in vitro assays. abstractagent.com

Table 3: Summary of Minoxidil's Effect on Angiogenesis in CAM Assay

| Study Finding | Concentration | Outcome in CAM Assay | Associated Mechanism |

|---|---|---|---|

| Promoted angiogenesis nih.govdntb.gov.ua | Millimolar | Increased blood vessel formation | VEGF-dependent, via HIF-1α stabilization nih.govdntb.gov.ua |

| No significant angiogenic effect abstractagent.com | 10-200µM | No significant difference from control | - |

Effects on Cellular Senescence Markers (e.g., SA-β-gal staining, Nuclear Size)

Minoxidil has been shown to modulate markers of cellular senescence in vitro. Cellular senescence is a state of irreversible cell cycle arrest and is characterized by specific morphological and molecular changes.

In a study using a long-term culture model of rat cortical astrocytes to induce an aging-like phenotype, several markers of senescence were observed, including an increase in senescence-associated β-galactosidase (SA-β-gal) positive cells and enlarged nuclear size. biomolther.orgnih.gov Treatment with minoxidil significantly reduced the number of SA-β-gal positive cells and normalized the enlarged nuclear size in these aged astrocytes. biomolther.orgresearchgate.netnih.gov The nuclear size in the minoxidil-treated group was comparable to that of short-term cultured (younger) astrocytes. biomolther.org

These findings suggest that minoxidil can reverse some of the key morphological features associated with cellular senescence in this specific cell model.

Table 4: Effect of Minoxidil on Cellular Senescence Markers in Long-Term Cultured Astrocytes

| Senescence Marker | Observation in Aged Astrocytes | Effect of Minoxidil Treatment |

|---|---|---|

| SA-β-gal Positive Cells | Increased biomolther.orgnih.gov | Significantly reduced biomolther.orgresearchgate.netnih.gov |

| Nuclear Size | Enlarged biomolther.org | Significantly reduced to a size similar to young astrocytes biomolther.orgresearchgate.netnih.gov |

Mitochondrial Function and Oxidative State Alterations (e.g., ROS production, Oxygen Consumption Rate)

Minoxidil has been found to influence mitochondrial function and alter the oxidative state of cells. These effects include changes in reactive oxygen species (ROS) production and the mitochondrial oxygen consumption rate (OCR).

In a study on ovarian cancer cells, minoxidil was shown to significantly increase the concentration of ROS. nih.gov This effect was linked to the entry of extracellular calcium. nih.gov The use of a mitochondria-specific superoxide scavenger, MitoTEMPO, completely inhibited the minoxidil-dependent ROS production, indicating that the mitochondria are the primary source of this increased oxidative stress. nih.gov Furthermore, minoxidil treatment led to a disruption of mitochondrial structure, evidenced by a lack of cristae. researchgate.net

The same study, using a Seahorse Analyzer, demonstrated that minoxidil increases the basal oxygen consumption rate (OCR). nih.govresearchgate.net This suggests an increased flux through the mitochondrial electron transport chain, which can lead to an enhanced leakage of electrons and subsequent formation of superoxide ions. nih.gov

In a different model using long-term cultured rat cortical astrocytes, which exhibit signs of aging, there was an observed increase in mitochondrial superoxide production. biomolther.orgresearchgate.net Treatment with minoxidil was found to mitigate this increased production of mitochondrial superoxide. biomolther.orgresearchgate.netnih.gov This suggests that minoxidil's effects on mitochondrial function may be context-dependent.

Table 5: Summary of Minoxidil's Effects on Mitochondrial Function and Oxidative State

| Parameter | Cell Type | Observation |

|---|---|---|

| ROS Production | Ovarian Cancer Cells | Significantly increased nih.gov |

| ROS Production | Aged Rat Cortical Astrocytes | Mitigated the age-related increase biomolther.orgresearchgate.net |

| Oxygen Consumption Rate (OCR) | Ovarian Cancer Cells | Increased basal rate nih.govresearchgate.net |

| Mitochondrial Morphology | Ovarian Cancer Cells | Disruption of cristae researchgate.net |

Cell Cycle Progression Analysis and DNA Integrity

This compound's influence on cellular proliferation is linked to its effects on the cell cycle and DNA synthesis. It is suggested that the activity of potassium channels is important for the G1 progression of the cell cycle, which is an early stage of cell proliferation. generolon.comdovepress.com In some animal studies, minoxidil has been shown to increase the synthesis of cellular DNA, thereby enhancing cell proliferation. dovepress.comchemicalbook.com

However, the effects of minoxidil on cell proliferation in vitro have produced varied and sometimes conflicting results. generolon.com Studies using different cell types, such as epidermal keratinocytes and fibroblasts from various species, have reported both stimulation and inhibition of cell growth. generolon.com For instance, in murine L929 fibroblast cultures, minoxidil was found to inhibit cell proliferation in a concentration-dependent manner. researchgate.net This inhibition was linked to a reduction in DNA synthesis, as measured by the incorporation of tritiated thymidine. researchgate.net It is proposed that minoxidil may enter the cells and bind with cellular iron, which could compromise DNA synthesis at the level of ribonucleotide reductase. researchgate.net

Conversely, other studies have indicated that minoxidil can have a stimulatory effect on cell growth at clinically relevant concentrations or delay cell senescence. generolon.com In certain cancer cell lines, such as ovarian and uterine cancer cells, minoxidil has been observed to cause an accumulation of cells in the S phase and G2/M phase of the cell cycle. researchgate.netnih.gov

Furthermore, investigations into gynecologic cancers have revealed that minoxidil can induce significant DNA damage. researchgate.netnih.govresearchgate.net Western blot analyses have shown an increase in the DNA damage sensor γH2AX in ovarian cancer cells and in tumors from mice treated with minoxidil. nih.govresearchgate.net Neutral comet assays confirmed that minoxidil causes double-strand DNA breaks. nih.govresearchgate.net This DNA damage is thought to be a consequence of increased production of reactive oxygen species (ROS) and mitochondrial disruption. nih.govresearchgate.net

Table 1: Effects of Minoxidil on Cell Cycle and DNA Integrity in Different Cell Lines

| Cell Line | Effect on Cell Cycle | Effect on DNA Integrity | Reference |

|---|---|---|---|

| Rat Primary Hepatocytes | Increased DNA synthesis | Not specified | generolon.com |

| Murine L929 Fibroblasts | Inhibition of cell proliferation, compromised DNA synthesis | Not specified | researchgate.net |

| Ovarian Cancer Cells (OVCAR-8) | Accumulation in S and G2/M phases | Increased DNA damage (γH2AX, double-strand breaks) | researchgate.netnih.govresearchgate.net |

| Uterine Cancer Cells (SPEC-2) | Accumulation in S phase | Not specified | researchgate.net |

Organ Culture Models (e.g., Hair Follicle Organ Culture)

Hair follicle organ culture is a widely used in vitro model to study the effects of various compounds on hair growth. However, studies on the direct effects of minoxidil in this system have yielded inconsistent results. nih.govfarjo.com A large-scale study using anagen VI hair follicles from human occipital scalp failed to demonstrate a significant increase in hair shaft elongation or the duration of the anagen phase with minoxidil treatment. nih.govfarjo.com This was the case even with multiple refinements to the culture protocol. farjo.com

Several factors may explain this discrepancy between in vitro findings and the clinically observed hair growth-promoting effects of minoxidil. nih.gov These include the use of hair follicles from the occipital scalp, which may not be representative of areas affected by androgenetic alopecia, and the use of already maximally growing anagen VI follicles. nih.gov Additionally, the possibility of using follicles from donors who are not responsive to minoxidil, or the use of minoxidil itself rather than its more active sulfate metabolite, could contribute to the lack of a significant in vitro effect. nih.gov Interestingly, in the absence of insulin, minoxidil was found to inhibit hair shaft elongation, suggesting that its effects may be dependent on the presence of other growth modulators. nih.gov

In contrast, some studies have shown positive effects. For example, minoxidil stimulated mouse vibrissae follicles in organ culture. mdpi.com Another study found that 1 µM minoxidil significantly enhanced the growth of cultured human hair follicles. nih.govresearchgate.net When combined with all-trans retinoic acid (ATRA), minoxidil showed an additive effect on promoting hair growth in vitro. nih.govresearchgate.net

Preclinical Animal Models for Mechanistic Validation (e.g., Mouse Dorsal Skin Studies)

Preclinical animal models, particularly studies on the dorsal skin of mice, have been instrumental in validating the mechanisms behind minoxidil's effects on hair growth. These models allow for the assessment of localized biochemical and molecular changes in a living organism.

Assessment of Localized Biochemical and Molecular Changes

Topical application of minoxidil on the dorsal skin of mice has been shown to induce a variety of biochemical and molecular alterations that are believed to contribute to its hair growth-promoting activity.

One key finding is the upregulation of Vascular Endothelial Growth Factor (VEGF). dovepress.comnih.govdntb.gov.ua Studies have demonstrated that topical application of a 5% minoxidil solution on mouse dorsal skin leads to an elevation in the levels of both VEGF and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govdntb.gov.ua HIF-1α is a transcription factor that is induced by minoxidil and is necessary for the subsequent induction of VEGF. nih.govdntb.gov.ua Further research has shown that minoxidil directly inhibits the enzyme HIF-prolyl hydroxylase-2 (PHD-2), leading to the stabilization of HIF-1α protein. nih.govdntb.gov.ua

In addition to VEGF, minoxidil has been found to influence the expression of other growth factors. In C57BL/6 mice, topical minoxidil treatment enhanced the expression of Insulin-like Growth Factor-1 (IGF-1). nih.gov Another study showed that subcutaneous injection of adipose-derived stem cells (ASCs) pretreated with minoxidil accelerated the transition from the telogen (resting) to the anagen (growing) phase of the hair cycle in mice. mdpi.com This effect was associated with an increased secretion of growth factors from the ASCs, including Chemokine (C-X-C motif) Ligand 1 (CXCL1), Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), and Platelet-Derived Growth Factor-C (PDGF-C). mdpi.com Topical co-application of these growth factors with 2% minoxidil enhanced anagen induction compared to minoxidil alone. mdpi.com

Histological analysis of the dorsal skin of mice treated with minoxidil revealed an increase in the diameter of hair follicles. researchgate.net In anagen induction mouse models, minoxidil treatment significantly promoted hair growth, increasing the number of terminal hairs and reducing vellus hairs. gavinpublishers.com Mechanistically, these effects were associated with the inhibition of androgen receptor (AR) expression and the activation of the Wnt/β-catenin signaling pathway. gavinpublishers.com Another study reported that minoxidil shortened the telogen phase in rats and increased the rate of DNA synthesis in anagen bulbs, suggesting a rapid shift to the anagen phase. dovepress.com

Table 2: Summary of Localized Biochemical and Molecular Changes in Mouse Dorsal Skin Studies

| Parameter Assessed | Change Observed | Associated Mechanism | Reference |

|---|---|---|---|

| VEGF Level | Increased | Mediated by HIF-1α induction through PHD-2 inhibition | nih.govdntb.gov.ua |

| HIF-1α Level | Increased | Direct inhibition of PHD-2 by minoxidil | nih.govdntb.gov.ua |

| IGF-1 Expression | Enhanced | - | nih.gov |

| Growth Factor Secretion from ASCs | Increased (CXCL1, PD-ECGF, PDGF-C) | Stimulation of ASC motility and paracrine signaling | mdpi.com |

| Hair Follicle Diameter | Increased | - | researchgate.net |

| Hair Growth | Promoted (increased terminal hairs) | Inhibition of AR expression, activation of Wnt/β-catenin pathway | gavinpublishers.com |

| Telogen Phase Duration | Shortened | Increased DNA synthesis in anagen bulbs | dovepress.com |

Structural and Chemical Biology of Minoxidil Hydrochloride

Structure-Activity Relationship (SAR) Studies of Minoxidil (B1677147) Analogs

The biological activity of minoxidil and its analogs is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key chemical features responsible for their pharmacological effects. These studies involve systematically modifying the minoxidil structure and observing the resulting changes in biological activity.

Identification of Essential Pyrimidine (B1678525) Ring Substituents for Biological Activity

The pyrimidine ring is a core component of the minoxidil structure and its substituents are crucial for its biological effects. numberanalytics.com Research into the SAR of minoxidil analogs has revealed that the amino groups at the 2 and 6 positions of the pyrimidine ring play a significant role. nih.gov

Studies on the inhibition of lysyl hydroxylase, an enzyme involved in collagen synthesis, have provided valuable insights. It was found that substituting one of the amino groups (at either position 2 or 6) with a methyl group did not significantly alter the inhibitory activity. However, when both amino groups were replaced with methyl groups, the inhibitory activity was completely lost. nih.gov This indicates that at least one of the amino groups ortho to the N-oxide is essential for this particular biological effect. nih.gov

The position of substituents on the pyrimidine nucleus has a profound influence on the biological activities of its derivatives. researchgate.net The pyrimidine nucleus itself is a versatile scaffold found in many biologically active compounds. imist.ma

Significance of the Piperidinyl Group for Enzyme Inhibition

The piperidinyl group attached to the pyrimidine ring is another critical determinant of minoxidil's biological activity, particularly its ability to inhibit certain enzymes. nih.gov Derivatives of minoxidil where the piperidine (B6355638) ring was hydroxylated at the 3 or 4 position retained their ability to suppress lysyl hydroxylase activity, similar to the parent compound. nih.gov

However, replacing the piperidinyl group with other cyclic amines such as pyrrolidinyl, morpholinyl, or N-methylpiperazinyl groups resulted in a complete loss of inhibitory activity against lysyl hydroxylase. nih.gov This demonstrates the essential nature of the piperidinyl group, specifically para to the N-oxide oxygen, for this enzyme-suppressing effect. nih.gov The piperidine moiety is a common feature in many pharmacologically active compounds. who.int

Role of the N-oxide Oxygen in Specificity

The N-oxide group in the minoxidil molecule is a distinctive feature that significantly influences its biological specificity. nih.gov The presence of the N-oxide oxygen at position 1 of the pyrimidine ring is crucial for the specific suppression of lysyl hydroxylase activity. nih.gov

Removal of this N-oxide oxygen resulted in a partial loss of specificity for this particular enzymatic inhibition. nih.gov The high electron density of the heterocyclic N-oxide oxygen makes it a strong hydrogen bond acceptor, which can lead to critical interactions with biological targets like enzymes. nih.govresearchgate.net X-ray crystallography studies have shown that the N-O group can form important hydrogen bonding networks within the active sites of enzymes, leading to conformational changes that modulate enzyme function. nih.govresearchgate.net

Differential Structural Requirements for Distinct Pharmacological Effects

Interestingly, the structural features required for minoxidil's various pharmacological effects are not identical. SAR studies have demonstrated that distinct structural elements govern its enzyme-suppressing activity versus its antihypertensive effects. nih.gov

For instance, while the piperidinyl group is essential for inhibiting lysyl hydroxylase, modifications to this group can be made without losing the compound's hair growth-promoting effects. This suggests that the mechanisms underlying these two effects are different and depend on different structural aspects of the molecule.